[2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazol-1-yl]-[4-(3-methylsulfonylpropyl)piperazin-1-yl]methanone - 1313611-29-8

[2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazol-1-yl]-[4-(3-methylsulfonylpropyl)piperazin-1-yl]methanone

Catalog Number: EVT-3457639
CAS Number: 1313611-29-8
Molecular Formula: C38H48Cl2N4O4S
Molecular Weight: 727.8
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

RG7112 is a potent and selective small-molecule inhibitor of the interaction between the p53 tumor suppressor protein and its negative regulator, murine double minute 2 (MDM2) [, ]. It belongs to the nutlin family of MDM2 antagonists [, ]. RG7112 disrupts the p53-MDM2 interaction, leading to the reactivation of the p53 pathway in cancer cells [, ]. This mechanism is of significant interest in cancer research as MDM2 overexpression, leading to p53 inactivation, is a common feature in various cancers [].

Mechanism of Action

RG7112 binds to the p53-binding pocket of MDM2, effectively mimicking the interaction of critical amino acid residues of p53 [, ]. This competitive binding prevents MDM2 from binding to and subsequently degrading p53 [, ]. As a result, p53 is stabilized and activated, leading to the induction of multiple p53-regulated genes [, ]. This activation of the p53 pathway triggers a cascade of downstream effects, including cell cycle arrest in G1 and G2 phases and ultimately apoptosis, a process of programmed cell death [, ].

Applications
  • Neuroblastoma: In vitro studies demonstrated that RG7112 significantly reduced cell viability in neuroblastoma cell lines with wild-type p53 []. This effect was accompanied by restored p53 and p21 protein levels and induction of cell cycle arrest [].

  • Liposarcoma: Synergistic effects were observed when RG7112 was combined with Trabectedin, an antitumor agent, in liposarcoma cells with MDM2 amplification []. This suggests a potential therapeutic strategy for liposarcoma, a type of cancer that develops in fat cells.

  • Glioblastoma: Preclinical studies showed that RG7112 was significantly more effective in inhibiting the growth of glioblastoma cells with MDM2 amplification compared to those with TP53 mutations []. Additionally, RG7112 effectively crossed the blood-brain and blood-tumor barriers, highlighting its potential for treating brain tumors [].

  • Leukemia: RG7112 demonstrated clinical activity against relapsed/refractory acute myeloid leukemia (AML) and chronic lymphocytic leukemia/small cell lymphocytic leukemia (CLL/sCLL) []. Notably, MDM2 inhibition by RG7112 led to p53 stabilization and transcriptional activation of p53-target genes, suggesting its potential as a therapeutic strategy for these hematological malignancies [].

  • Soft Tissue Sarcomas: Research has explored the combination of RG7112 with doxorubicin for the treatment of advanced soft tissue sarcomas []. The study aimed to assess the tolerability and pharmacokinetic/pharmacodynamic parameters of the combination therapy [].

Nutlin-3a

Compound Description: Nutlin-3a is a potent and selective small-molecule inhibitor of the interaction between the tumor suppressor protein p53 and its negative regulator, MDM2. [] Nutlin-3a occupies the p53 binding pocket of MDM2, thereby preventing p53 degradation and leading to p53 activation. [] This activation of the p53 pathway triggers cell cycle arrest and apoptosis in cancer cells. []

Relevance: Nutlin-3a and RG7112 Racemate belong to the Nutlin family of MDM2 antagonists and share a similar mechanism of action. [] Both compounds bind to the p53-binding pocket of MDM2, mimicking the interactions of crucial p53 amino acid residues. [] This structural similarity and shared binding site categorize them under the same chemical class of MDM2 inhibitors.

Trabectedin

Compound Description: Trabectedin is an antitumor agent that functions by promoting DNA damage and inducing p53-dependent apoptosis. [] This drug is currently used as a second-line treatment for specific sarcoma subtypes. []

Relevance: Although structurally dissimilar to RG7112 Racemate, Trabectedin is researched in combination with MDM2 inhibitors like RG7112 Racemate for potential synergistic effects against soft tissue sarcomas, especially those with MDM2 amplification. [] This research interest arises from their convergent activity on the p53 pathway, making them relevant in the context of combined cancer therapy.

Venetoclax

Compound Description: Venetoclax is a potent and selective inhibitor of Bcl-2 and Bcl-xL, proteins involved in apoptosis regulation. [] By inhibiting these anti-apoptotic proteins, Venetoclax promotes apoptosis, particularly in cancer cells that overexpress Bcl-2. []

Relevance: While Venetoclax and RG7112 Racemate target different molecular pathways, their combined use has been investigated in the context of neuroblastoma treatment. [] Research suggests that combining RG7112 Racemate with Venetoclax may enhance the therapeutic efficacy against neuroblastoma. [] This potential synergistic interaction makes Venetoclax a relevant compound to consider alongside RG7112 Racemate.

Pegylated Interferon α 2a (Peg-IFNα 2a)

Compound Description: Peg-IFNα 2a is a modified form of interferon alpha 2a, a cytokine with antiviral and antitumor properties. [] It exerts its therapeutic effects by activating the JAK-STAT signaling pathway, ultimately promoting apoptosis and inhibiting cell proliferation. []

Relevance: Although structurally and mechanistically different from RG7112 Racemate, Peg-IFNα 2a is investigated for its synergistic potential in combination with RG7112 Racemate for treating chronic myeloproliferative neoplasms (MPNs). [] This interest arises from their combined ability to target both progenitor and stem cells with the JAK2V617F mutation, potentially enhancing the effectiveness of MPN treatment. [] Therefore, Peg-IFNα 2a is considered a relevant compound in this context.

Doxorubicin

Compound Description: Doxorubicin is a widely used chemotherapeutic agent that exerts its antitumor activity through multiple mechanisms, including DNA intercalation, topoisomerase II inhibition, and free radical generation. [] These actions ultimately damage DNA and trigger apoptosis in cancer cells. []

Relevance: While structurally distinct from RG7112 Racemate, Doxorubicin's co-administration with RG7112 Racemate has been investigated for potential synergistic effects against advanced soft tissue sarcoma (ASTS). [] This research interest stems from their shared ability to activate p53-dependent signaling pathways, potentially enhancing their individual therapeutic efficacies when used in combination. []

Properties

CAS Number

1313611-29-8

Product Name

[2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazol-1-yl]-[4-(3-methylsulfonylpropyl)piperazin-1-yl]methanone

IUPAC Name

[2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazol-1-yl]-[4-(3-methylsulfonylpropyl)piperazin-1-yl]methanone

Molecular Formula

C38H48Cl2N4O4S

Molecular Weight

727.8

InChI

InChI=1S/C38H48Cl2N4O4S/c1-8-48-33-26-29(36(2,3)4)14-19-32(33)34-41-37(5,27-10-15-30(39)16-11-27)38(6,28-12-17-31(40)18-13-28)44(34)35(45)43-23-21-42(22-24-43)20-9-25-49(7,46)47/h10-19,26H,8-9,20-25H2,1-7H3

InChI Key

QBGKPEROWUKSBK-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)C(C)(C)C)C2=NC(C(N2C(=O)N3CCN(CC3)CCCS(=O)(=O)C)(C)C4=CC=C(C=C4)Cl)(C)C5=CC=C(C=C5)Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C(C)(C)C)C2=NC(C(N2C(=O)N3CCN(CC3)CCCS(=O)(=O)C)(C)C4=CC=C(C=C4)Cl)(C)C5=CC=C(C=C5)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.